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Compound of Interest

Compound Name: Lasofoxifene hcl

Cat. No.: B15151347

A Third-Generation SERM From Osteoporosis to
Oncology

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM)
characterized by its high binding affinity for both estrogen receptor alpha (ERa) and estrogen
receptor beta (ER[). Initially developed for the prevention and treatment of postmenopausal
osteoporosis and vaginal atrophy, its development trajectory has evolved, culminating in its
investigation as a targeted therapy for estrogen receptor-positive (ER+) breast cancer,
particularly in cases with ESR1 mutations. This technical guide provides an in-depth overview
of the discovery, development, mechanism of action, and key experimental findings for
Lasofoxifene, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of Lasofoxifene can be traced back to the early development of SERMs. Its origins
are linked to nafoxidine, an early, unsuccessful antifertility agent from the 1960s. The discovery
of Lasofoxifene itself was the result of a research collaboration between Pfizer and Ligand
Pharmaceuticals.

Initially, Pfizer developed Lasofoxifene, under the trade name Oporia, for the prevention of
postmenopausal osteoporosis. In September 2005, a non-approvable letter was received from
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the U.S. Food and Drug Administration (FDA) for this indication. Subsequently, a New Drug
Application for the treatment of vaginal atrophy was also rejected by the FDA. Despite these
setbacks in the U.S., Lasofoxifene was approved in the European Union under the brand name
Fablyn by the EMEA in March 2009 for the treatment of osteoporosis.

A pivotal shift in the development of Lasofoxifene occurred with the discovery of its potential in
treating endocrine-resistant ER+ breast cancer. Preclinical research, notably at Duke
University, revealed that Lasofoxifene was effective in models of breast cancer with activating
mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to
standard endocrine therapies. This led to Sermonix Pharmaceuticals acquiring the rights to
Lasofoxifene and initiating a clinical development program in oncology. Currently, Lasofoxifene
IS in late-stage clinical trials for metastatic breast cancer, often in combination with CDK4/6
inhibitors.

Chemical Synthesis

The chemical synthesis of Lasofoxifene has been approached through various routes. One
notable method involves a Lewis acid-mediated three-component coupling reaction.

Synthesis Workflow
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A simplified workflow for the synthesis of Lasofoxifene.
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A key step in one synthetic pathway is the Hafnium tetrachloride (HfCl4)-catalyzed three-
component coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to
yield a 3,4,4-triaryl-1-butene intermediate. This is followed by a series of reactions including
hydrolysis, conversion to an iodide intermediate, and subsequent formation of a common
precursor. The characteristic pyrrolidine side chain is then introduced, followed by
hydrogenation and a final demethylation step using Boron tribromide (BBr3) to yield
Lasofoxifene[1].

Mechanism of Action and Signaling Pathways

Lasofoxifene exerts its effects by binding to estrogen receptors, which are ligand-activated
transcription factors. The binding of Lasofoxifene induces a conformational change in the
receptor, leading to differential recruitment of co-activators and co-repressors in a tissue-
specific manner. This results in its characteristic SERM profile: estrogen agonist activity in bone
and antagonist activity in breast and uterine tissue.

In breast cancer cells, particularly those with wild-type or mutant ERa, Lasofoxifene binding
stabilizes an antagonist conformation of the receptor. This blocks the recruitment of co-
activators like SRC-1, thereby inhibiting the transcription of estrogen-responsive genes that
drive cell proliferation.

Antagonist Action in Breast Cancer Cells
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Lasofoxifene's antagonist signaling pathway in breast cancer cells.

Conversely, in bone, Lasofoxifene acts as an estrogen agonist. It mimics the effects of
estradiol, leading to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. By
decreasing the expression of RANKL and increasing the expression of OPG by osteoblasts,
Lasofoxifene inhibits osteoclast differentiation and activity, thereby reducing bone resorption
and increasing bone mineral density[2].

Agonist Action in Bone Tissue
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Lasofoxifene's agonist signaling pathway in bone tissue.

Quantitative Data Summary

The following tables summarize key quantitative data for Lasofoxifene from preclinical and

clinical studies.

Table 1: Estrogen Receptor Binding Affinity (Ki, nM)
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. ERa (Y537S ERa (D538G
Compound ERa (Wild-Type)
Mutant) Mutant)
Lasofoxifene 0.21 +0.06 2.34 £ 0.60 219+0.24
17p-Estradiol 0.22+£0.11 1.40+£0.54 1.77 £ 0.66
4-Hydroxytamoxifen 0.12 £ 0.003 2.64 £0.40 2.29+£0.80
Fulvestrant 0.13+0.03 3.68+0.77 5.06 +1.16

Data presented as
mean + standard
deviation. Sourced
from[3].

Table 2: Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women

Parameter

Value

Time to Peak Plasma Concentration (Tmax)

~6.0 - 7.3 hours

Oral Bioavailability

Higher than other SERMs

Apparent Oral Clearance (CL/F) ~6.6 L/hr
Apparent Volume of Distribution (Vd/F) 1350 L
Plasma Protein Binding >99%
Mean Half-life ~165 hours

Table 3: Efficacy of Lasofoxifene in Postmenopausal Osteoporosis (PEARL Trial)

© 2025 BenchChem. All rights reserved.

7/14

Tech Support


https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P1012GT6.TXT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15151347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lasofoxifene 0.5 mgl/day vs. Placebo (5

Outcome

years)
Vertebral Fracture Risk Reduction 42%
Non-vertebral Fracture Risk Reduction 24%
ER-positive Breast Cancer Risk Reduction 83%
Change in Lumbar Spine BMD +3.3% (at 3 years)
Change in Femoral Neck BMD +3.3% (at 3 years)

Data sourced from[1].

Table 4: Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation
(ELAINE 1 Trial)

Outcome Lasofoxifene 5 mg/day Fulvestrant 500 mg

Median Progression-Free

) 5.6 months 3.7 months
Survival (PFS)
Clinical Benefit Rate (CBR) 36.5% 21.6%
Objective Response Rate
13.2% 2.9%

(ORR)

Data sourced from[4].

Experimental Protocols

Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Experimental Workflow
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Workflow for an estrogen receptor competitive binding assay.

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized
in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH
7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is
then ultracentrifuged to obtain the cytosol containing the estrogen receptors[5].

Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]Estradiol) is
incubated with the uterine cytosol in the presence of increasing concentrations of the
unlabeled test compound (Lasofoxifene)[5].

Separation: The receptor-bound radioligand is separated from the unbound radioligand. A
common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand
complex[5].

Quantification: The amount of bound radioactivity is measured using a scintillation counter.
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o Data Analysis: A competitive binding curve is generated by plotting the percentage of specific
binding against the log concentration of the competitor. The IC50 (the concentration of the
competitor that inhibits 50% of the specific binding of the radioligand) is determined, from
which the Ki (inhibition constant) can be calculated.

MCF-7 Xenograft Model for Breast Cancer
This in vivo model is used to evaluate the efficacy of anti-cancer agents on ER+ breast cancer.

Experimental Workflow
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Workflow for an MCF-7 xenograft study.

¢ Cell Culture: MCF-7 human breast adenocarcinoma cells, which are ER-positive, are
cultured in appropriate media.
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» Implantation: A suspension of MCF-7 cells is injected either subcutaneously into the flank or
orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nu/nu
mice)[6][7].

o Estrogen Supplementation: Because MCF-7 cell growth is estrogen-dependent, the mice are
supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously or
through injections of estradiol valerate[8][9].

o Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200
mm3). The mice are then randomized into different treatment groups. Treatment with
Lasofoxifene (administered orally or via injection), a vehicle control, and any comparator
drugs is initiated.

e Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. At the end of the study, the mice are euthanized, and the tumors are excised,
weighed, and may be used for further analysis such as histology or biomarker
assessment[7].

Conclusion

Lasofoxifene represents a significant advancement in the field of selective estrogen receptor
modulators. Its unique profile of high-affinity binding to both ERa and ER[3, coupled with a
favorable pharmacokinetic profile, has led to its successful development for osteoporosis and
its promising repositioning for the treatment of endocrine-resistant ER+ breast cancer. The
extensive body of preclinical and clinical data underscores its potent and tissue-selective
mechanism of action. Ongoing clinical trials will further delineate its role in the evolving
landscape of breast cancer therapeutics. This technical guide provides a comprehensive
foundation for understanding the multifaceted development history and scientific underpinnings
of Lasofoxifene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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